6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Thymidine phosphorylase angiogenesis enzyme inhibition

6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 33166-92-6) is a heterocyclic small molecule belonging to the 6-aryluracil subclass within the pyrimidine-2,4-dione family. The compound carries a 3-methoxyphenyl substituent at the C6 position of the uracil core, yielding a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 33166-92-6
Cat. No. B1530128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
CAS33166-92-6
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
InChIKeyBRFQMMRMJAUWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 33166-92-6): Core Identity, Physicochemical Profile, and Database Curation


6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 33166-92-6) is a heterocyclic small molecule belonging to the 6-aryluracil subclass within the pyrimidine-2,4-dione family [1]. The compound carries a 3-methoxyphenyl substituent at the C6 position of the uracil core, yielding a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol [1]. The scaffold appears in bioactive molecules targeting thymidine phosphorylase, HIV reverse transcriptase-associated RNase H, bromodomain proteins, and inflammatory pathways [2]. Despite its membership in a pharmacologically relevant chemotype, the compound itself has limited primary literature coverage; most available information derives from vendor catalogs and database entries, with the sole quantitative bioactivity record being an IC50 of 64.3 µM against human recombinant thymidine phosphorylase [2].

Why Generic 6-Aryluracil Substitution Fails: Position-Specific Pharmacophoric Requirements of 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione


Generic interchange among 6-aryluracil derivatives is not supported by available structure–activity data. The methoxy substituent's position on the phenyl ring strongly modulates target engagement: the 3-methoxy regioisomer has a recorded thymidine phosphorylase IC50 of 64.3 µM [1], whereas a structurally distinct 6-arylthio-3-hydroxypyrimidine-2,4-dione analog (bearing a 3-methoxyphenyl group on a triazole-fused core) achieves an IC50 of 23.2 µM against the same enzyme [2], a ~2.8-fold difference. Such variability underscores that even within the same target, regioisomeric or linker variations produce non-equivalent pharmacological profiles, precluding simple one-for-one replacement in assay or lead-optimization workflows.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Thymidine Phosphorylase Inhibition, Ligand Efficiency, and Drug-Likeness Versus Closest Analogs


Thymidine Phosphorylase Inhibition Potency: 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Versus a Fused Triazole Analog

The target compound inhibits human recombinant thymidine phosphorylase with an IC50 of 64.3 µM [1]. A 6-arylthio-3-hydroxypyrimidine-2,4-dione analog bearing a 3-methoxyphenyl group on a triazole-fused scaffold (CHEMBL2418064) shows an IC50 of 23.2 µM against the same enzyme under comparable assay conditions [2]. This represents a ~2.8-fold improvement in potency for the fused analog, highlighting that the simple 6-(3-methoxyphenyl)uracil core provides a distinct, less-potent starting point for fragment-based or scaffold-hopping strategies.

Thymidine phosphorylase angiogenesis enzyme inhibition

Ligand Efficiency Metrics: 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Versus 6-Phenyluracil

Using the thymidine phosphorylase IC50 of 64.3 µM and 11 heavy atoms (MW 218.21, exactly 11 non-hydrogen atoms per its formula), the target compound has a ligand efficiency (LE = 1.37 × pIC50 / HA) of approximately 0.52 [1]. The simpler 6-phenyluracil (CAS 13345-09-0, MW 188.18, 9 heavy atoms) shows no reported thymidine phosphorylase inhibition but is a recognized building block for fragment screening [2]. The methoxy group adds 30 Da and two heavy atoms, altering logP (~0.6 for the target vs. ~0.2 predicted for 6-phenyluracil) and hydrogen-bonding capacity, which can influence solubility, permeability, and target recognition in fragment-based campaigns.

Fragment-based drug design ligand efficiency physicochemical properties

Drug-Likeness and Structural Uniqueness: 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Versus N1-Substituted 3-Methoxyphenyluracil Isomers

The target compound is a C6-aryl uracil, whereas the isomeric 1-(3-methoxyphenyl)uracil (CAS 1049801-62-8) is an N1-aryl uracil [1]. This regiochemical difference alters the hydrogen-bond donor/acceptor pattern: the C6-aryl isomer retains the N1–H and N3–H donors essential for Watson–Crick-like pairing, while the N1-aryl isomer loses one donor. Drug-likeness metrics (Lipinski Rule of 5) are identical for both (MW 218.21, HBD 2, HBA 3, XLogP3 0.6), but the C6-isomer preserves the uracil tautomeric state, potentially enhancing recognition by nucleotide-binding pockets [1].

Drug-likeness isomer differentiation nucleobase analogs

Recommended Application Scenarios for 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Thymidine Phosphorylase Mechanistic Probe or Negative Control

The compound's moderate IC50 of 64.3 µM [1] makes it suitable as a low-potency reference inhibitor in thymidine phosphorylase enzymatic assays. It can serve as a baseline comparator when evaluating more potent analogs (e.g., fused triazole derivatives with IC50 ~23 µM [2]) or as a negative control in angiogenesis-related cell-based assays.

Fragment-Based Screening Library Component with Defined Physicochemical Space

With a molecular weight of 218.21 Da, XLogP3 of 0.6, and 2 hydrogen-bond donors [3], the compound meets Rule of 3 criteria for fragment screening. Its C6-aryl substitution preserves the uracil hydrogen-bonding face, distinguishing it from N1-aryl isomers and making it appropriate for libraries targeting nucleotide-binding sites.

Synthetic Intermediate for Diversified 6-Aryluracil Libraries

As a 6-aryluracil with a 3-methoxyphenyl substituent, the compound can undergo further functionalization (e.g., N1-alkylation, C5-halogenation) to generate analogs for anti-inflammatory or antiviral screening. The 6-aryluracil scaffold has been patented for anti-inflammatory and antiarthritic applications [4], supporting its use as a core intermediate.

Quote Request

Request a Quote for 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.